molecular formula C7H12N2O2S2 B2754827 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide CAS No. 1215676-07-5

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide

Cat. No.: B2754827
CAS No.: 1215676-07-5
M. Wt: 220.31
InChI Key: UUVJXIYZLJSVQX-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methanesulfonamide group attached to an ethyl chain, which is further connected to a 2-methyl-1,3-thiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its exact chemical structure. For general safety information, one can refer to the Material Safety Data Sheet (MSDS) of the specific compound .

Future Directions

Thiazole derivatives continue to be an active area of research due to their diverse biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and reduced side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Alkylation: The 2-methyl-1,3-thiazole is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl chain.

    Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, under basic conditions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted sulfonamide derivatives.

Comparison with Similar Compounds

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide can be compared with other thiazole derivatives, such as:

    2-Methyl-1,3-thiazole: Lacks the ethyl and methanesulfonamide groups, making it less versatile in terms of chemical reactivity and biological activity.

    N-(2-thiazolyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a methanesulfonamide group, which may result in different biological properties and applications.

    2-Amino-4-methylthiazole: Contains an amino group instead of a methanesulfonamide group, leading to different chemical reactivity and potential biological activities.

The unique combination of the thiazole ring, ethyl chain, and methanesulfonamide group in this compound makes it a distinct and valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S2/c1-6-9-7(5-12-6)3-4-8-13(2,10)11/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVJXIYZLJSVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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